1,1,1-Trifluoro-4-morpholinobut-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

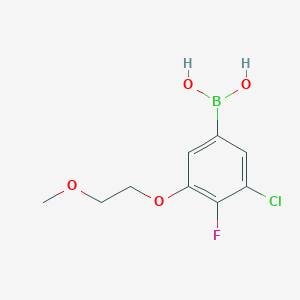

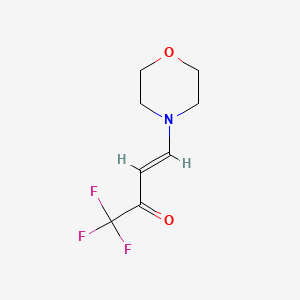

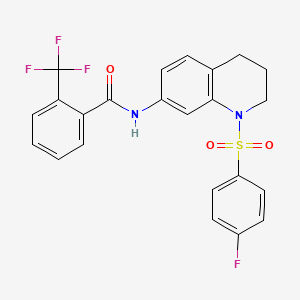

1,1,1-Trifluoro-4-morpholinobut-3-en-2-one (TFMB) is a chemical compound that belongs to the family of trifluoromethyl ketones. It has a molecular formula of C8H10F3NO2 and a molecular weight of 209.168 .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one consists of a trifluoromethyl group, a morpholine ring, and a but-3-en-2-one moiety . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one, such as its melting point, boiling point, and density, are not specified in the available resources .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one (also known as MFCD00661770 or 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one), focusing on six unique applications:

Pharmaceutical Development

(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one: has shown potential in the development of new pharmaceutical compounds. Its unique structure, featuring a trifluoromethyl group and a morpholine ring, makes it a valuable scaffold for designing drugs with improved pharmacokinetic properties. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the morpholine ring can improve solubility and target specificity .

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to penetrate bacterial cell membranes. This makes (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one a promising candidate for developing new antibiotics, particularly against resistant strains .

Agricultural Chemicals

In the field of agriculture, this compound has been explored for its potential use as a pesticide or herbicide. The trifluoromethyl group can increase the environmental stability of the compound, making it effective over longer periods. Additionally, the morpholine ring can enhance the compound’s ability to interact with biological targets in pests or weeds, leading to more effective control measures .

Material Science

(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one: has applications in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group can impart unique properties such as increased hydrophobicity and chemical resistance, making the resulting materials suitable for harsh environments. These materials can be used in various industries, including automotive, aerospace, and electronics .

Catalysis

This compound has been studied for its role as a ligand in catalytic processes. The presence of both the trifluoromethyl group and the morpholine ring can influence the electronic properties of the catalyst, potentially leading to improved efficiency and selectivity in chemical reactions. This makes it a valuable component in the development of new catalytic systems for industrial applications .

Medicinal Chemistry

In medicinal chemistry, (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one is used as a building block for synthesizing bioactive molecules. Its unique structure allows for the introduction of fluorine atoms into drug candidates, which can enhance their metabolic stability and binding affinity to biological targets. This has led to the development of several promising drug candidates for various therapeutic areas .

作用機序

The mechanism of action of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one is not specified in the available resources. Its use in scientific research suggests potential applications in medicinal chemistry and drug discovery.

Safety and Hazards

特性

IUPAC Name |

(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETJJQQORWTESV-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-4-morpholinobut-3-en-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)